
9-(3-Bromopropyl)-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Bromopropyl)-9,10-dihydroanthracene: is an organic compound that belongs to the class of brominated hydrocarbons It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to the 9th position of a dihydroanthracene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromopropyl)-9,10-dihydroanthracene typically involves the bromination of 9-(3-propyl)-9,10-dihydroanthracene. One common method is the reaction of 9-(3-propyl)-9,10-dihydroanthracene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: 9-(3-Bromopropyl)-9,10-dihydroanthracene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Substitution: Products include 9-(3-hydroxypropyl)-9,10-dihydroanthracene, 9-(3-aminopropyl)-9,10-dihydroanthracene, and 9-(3-thiopropyl)-9,10-dihydroanthracene.
Oxidation: Products include 9-(3-oxopropyl)-9,10-dihydroanthracene.
Reduction: The major product is 9-(3-propyl)-9,10-dihydroanthracene.
科学的研究の応用
Chemistry: 9-(3-Bromopropyl)-9,10-dihydroanthracene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: The compound can be used in the study of biological systems where brominated hydrocarbons are of interest. It may serve as a probe or a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.
作用機序
The mechanism of action of 9-(3-Bromopropyl)-9,10-dihydroanthracene involves its reactivity as a brominated hydrocarbon. The bromine atom in the compound is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
- 9-(3-Bromopropyl)-9H-carbazole
- 9-(3-Bromopropyl)-9H-purine
- (3-Bromopropyl)benzene
Comparison: 9-(3-Bromopropyl)-9,10-dihydroanthracene is unique due to its dihydroanthracene ring system, which imparts specific chemical properties and reactivity Compared to other similar compounds, it may exhibit different reactivity patterns and applications due to the presence of the dihydroanthracene core
特性
CAS番号 |
63820-36-0 |
|---|---|
分子式 |
C17H17Br |
分子量 |
301.2 g/mol |
IUPAC名 |
9-(3-bromopropyl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C17H17Br/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 |
InChIキー |
MMYMTBUOFXSSPN-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)
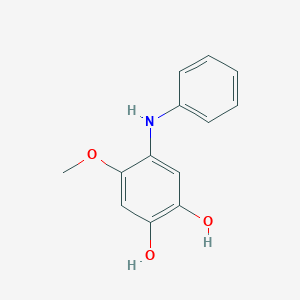
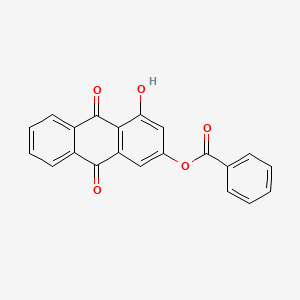
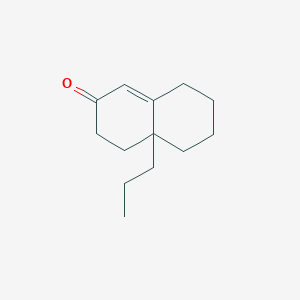


![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)
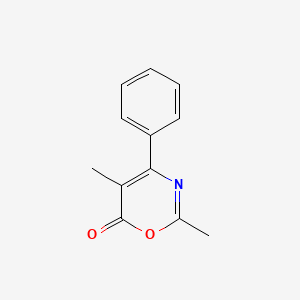
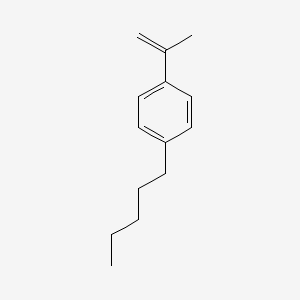
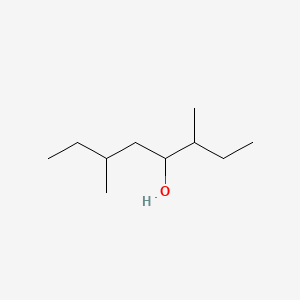
propanedioate](/img/structure/B14486103.png)
